2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole

Organocatalysis Asymmetric Synthesis Biginelli Reaction

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a chiral, non-racemic small molecule (C8H15N5, MW 181.24) characterized by an N2-isopropyl-substituted tetrazole ring linked to a (R)-configured pyrrolidine core. This specific substitution pattern differentiates it from the broader class of 5-(pyrrolidin-2-yl)-1H-tetrazole organocatalysts by modulating steric and electronic properties at the catalytic site.

Molecular Formula C8H15N5
Molecular Weight 181.24 g/mol
CAS No. 920748-26-1
Cat. No. B12625660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
CAS920748-26-1
Molecular FormulaC8H15N5
Molecular Weight181.24 g/mol
Structural Identifiers
SMILESCC(C)N1N=C(N=N1)C2CCCN2
InChIInChI=1S/C8H15N5/c1-6(2)13-11-8(10-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1
InChIKeyMLXZVYHEFJTOOK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole (CAS 920748-26-1): A Chiral Tetrazole for Asymmetric Catalysis and GPR109a Research


2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a chiral, non-racemic small molecule (C8H15N5, MW 181.24) characterized by an N2-isopropyl-substituted tetrazole ring linked to a (R)-configured pyrrolidine core . This specific substitution pattern differentiates it from the broader class of 5-(pyrrolidin-2-yl)-1H-tetrazole organocatalysts by modulating steric and electronic properties at the catalytic site [1]. The compound has been referenced in primary literature both as a member of a series evaluated for asymmetric Biginelli reaction catalysis and as a ligand with reported activity at the human GPR109a (niacin) receptor, positioning it as a bifunctional tool for both synthetic methodology development and target-based pharmacological profiling [1][2].

Why 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole Cannot Be Replaced by a Generic (R)-Pyrrolidinyl-Tetrazole Scaffold


The scientific utility of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is intrinsically linked to its N2-isopropyl substituent. This group is not a simple solubility handle; it directly influences the steric and electronic environment of the chiral pyrrolidine catalyst, critically altering enantioselectivity and reaction rate profiles in asymmetric organocatalysis relative to the unsubstituted (R)- or (S)-5-(pyrrolidin-2-yl)-1H-tetrazole base scaffold [1]. Furthermore, the N2-alkylation pattern dictates receptor subtype selectivity; the compound's distinct pharmacological fingerprint at GPR109a versus the related GPR81 receptor is a direct function of this substitution, meaning that any generic, unsubstituted analog would provide a materially different biological response that is not fit for purpose in SAR studies [2].

Quantitative Performance Evidence for 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole in Asymmetric Synthesis and Receptor Pharmacology


Comparative Organocatalytic Performance in the Asymmetric Biginelli Reaction

In a systematic evaluation of a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles, the N2-isopropyl-(R)-pyrrolidine derivative (designated as the lead catalyst framework) enabled the asymmetric Biginelli reaction to proceed with high efficiency. The optimized catalyst C10, representing the most performant member of this class, delivered 3,4-dihydropyrimidin-2(1H)-one (DHPM) products in 63–88% yield and 68–81% enantiomeric excess (ee) at 10 mol% loading at room temperature within 24 hours [1]. This performance is benchmarked against the unsubstituted (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, which, while effective in other reactions like aldol additions, provides a different selectivity profile and is not the optimized choice for this specific transformation [2].

Organocatalysis Asymmetric Synthesis Biginelli Reaction Enantioselectivity

GPR109a Receptor Subtype Selectivity Profiling vs. GPR81

Functional activity profiling in recombinant human cell lines reveals that 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a selective, albeit low-potency, agonist. It activates human GPR109a with an EC50 of >1,000,000 nM, while it shows approximately 8-fold higher relative potency at the homologous human GPR81 receptor with an EC50 of 129,000 nM [1]. This is a clear differentiated fingerprint compared to the high-affinity GPR109a agonists such as nicotinic acid (EC50 ~100 nM) or MK-1903 (EC50 ~1 nM), and contrasts with unsubstituted tetrazole analogs often showing no or different activity at these receptors, underscoring the critical role of the N2-isopropyl group in dictating subtype interaction [2].

GPCR Pharmacology GPR109a GPR81 Receptor Selectivity Niacin Receptor

Defined Chiral Configuration Confers Reproducible Enantioselective Outcomes

The compound is the pure (R)-enantiomer at the pyrrolidine 2-position. In asymmetric organocatalysis, this specific configuration is essential for achieving predictable and reproducible enantiofacial selectivity in carbon-carbon bond-forming reactions. The reported 68–81% ee values for the Biginelli reaction are a direct consequence of using this specific (R)-configured isomer as a catalyst precursor; use of the racemate or the (S)-enantiomer would result in significantly diminished enantioselectivity or completely different product chirality [1]. This is a fundamental differentiating factor from any racemic or opposite-enantiomer mixtures available in generic catalogs which lack documented catalytic performance [2].

Chiral Purity Enantiomeric Excess Stereochemical Integrity Asymmetric Catalysis

Validated Application Scenarios for 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole Based on Primary Evidence


Organocatalytic Synthesis of Chiral 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

This compound serves as a pre-optimized organocatalyst for the enantioselective Biginelli multicomponent reaction, enabling the direct synthesis of pharmacologically relevant DHPM derivatives in 63–88% yield and 68–81% ee at low catalyst loading (10 mol%) and ambient temperature [1]. This application is directly supported by quantitative data from Wu et al. (2009), which identifies the N2-isopropyl-(R)-pyrrolidine-tetrazole scaffold as the lead framework for this transformation, making it the preferred choice over unsubstituted or differently substituted tetrazole catalysts for academic and industrial process development laboratories aiming to build collections of chiral DHPM libraries [1].

GPR81-Selective Pharmacological Probe for Metabolic and Inflammatory Research

With an EC50 of 129,000 nM at GPR81 and a >1,000,000 nM EC50 at GPR109a, this compound offers a selectable window for studying GPR81-mediated lactate signaling pathways with minimal off-target activation of the niacin receptor GPR109a [2]. This selectivity profile, derived from [35S]GTPγS functional assays in recombinant cell lines, makes it a valuable chemical probe for delineating the physiological roles of GPR81 in contexts such as cancer metabolism, neuroinflammation, and metabolic syndrome, where high-potency GPR109a agonists (e.g., MK-1903 or nicotinic acid) would introduce confounding pharmacological effects [2].

Enantioselective Reaction Methodology Development

The defined (R)-configuration at the pyrrolidine ring, combined with the unique steric and electronic properties conferred by the N2-isopropyl group on the tetrazole, makes this compound a versatile building block for the development of novel asymmetric transformations beyond the Biginelli reaction [1]. Its performance can serve as a benchmark for systematic SAR studies of chiral tetrazole-pyrrolidine organocatalysts, enabling researchers to correlate specific structural modifications with catalytic efficiency and selectivity outcomes in aldol, Mannich, and Michael addition reactions [3].

Pharmaceutical Targeting of HIV-1 Reverse Transcriptase

While not covered by direct quantitative evidence for this specific compound, the broader class of 5-(pyrrolidin-2-yl)tetrazoles has documented utility as a scaffold for HIV-1 reverse transcriptase inhibition . The structural features of CAS 920748-26-1, particularly its chiral pyrrolidine-tetrazole core with the N2-isopropyl substituent, position it as a fragment candidate for further medicinal chemistry optimization and structure-based drug design efforts targeting viral polymerases.

Quote Request

Request a Quote for 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.